molecular formula C11H9ClO3 B8550786 7-chloro-benzofuran-4-carboxylic Acid Ethyl Ester

7-chloro-benzofuran-4-carboxylic Acid Ethyl Ester

Cat. No. B8550786
M. Wt: 224.64 g/mol
InChI Key: VMFZWQINDABIBK-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

A mixture of 7-chloro-2-hydroxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester and 7-chloro-2-methoxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester (3.36 g, see above) in toluene (20 mL) is added dropwise to a solution of PTSA (0.69 mmol) in toluene (14 mL) which is heated to reflux. Heating is continued for 5 h, an additional portion of PTSA (0.69 mmol) is added and the mixture is again heated to reflux for 150 min. The solvents are removed in vacuo and the residue is purified by FC (gradient: heptane to heptane/EtOAc 95/5) to give the desired product.
Name
7-chloro-2-hydroxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-chloro-2-methoxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.69 mmol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.69 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([Cl:16])=[C:10]2[O:14][CH:13](O)[CH2:12][C:11]=12)=[O:5])[CH3:2].C(OC(C1C=CC(Cl)=C2OC(OC)CC=12)=O)C.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([Cl:16])=[C:10]2[O:14][CH:13]=[CH:12][C:11]=12)=[O:5])[CH3:2]

Inputs

Step One
Name
7-chloro-2-hydroxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC(=C2C1CC(O2)O)Cl
Name
7-chloro-2-methoxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester
Quantity
3.36 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC(=C2C1CC(O2)OC)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.69 mmol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
14 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.69 mmol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is again heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 150 min
Duration
150 min
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by FC (gradient: heptane to heptane/EtOAc 95/5)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=CC(=C2C1C=CO2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.